molecular formula C19H21ClN2O3 B2755815 methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride CAS No. 2411198-37-1

methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride

Cat. No.: B2755815
CAS No.: 2411198-37-1
M. Wt: 360.84
InChI Key: OUISLLGQNIASNL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of an indole ring, a benzyloxy group, and an amino acid ester moiety

Scientific Research Applications

Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.

    Amino Acid Ester Formation: The amino acid ester moiety can be formed by esterification of the corresponding amino acid with methanol in the presence of an acid catalyst.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the indole derivative with the amino acid ester, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidation products.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction of a nitro group can yield an amino group.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride: Similar structure but lacks the indole ring.

    Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: Similar structure but has a methoxy group instead of a benzyloxy group.

    Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but has a hydroxy group instead of a benzyloxy group.

Uniqueness

Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride is unique due to the presence of both the indole ring and the benzyloxy group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3.ClH/c1-23-19(22)15(20)10-14-11-21-16-8-5-9-17(18(14)16)24-12-13-6-3-2-4-7-13;/h2-9,11,15,21H,10,12,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVQVCYVLSBPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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